molecular formula C16H20N2O2 B2906193 N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide CAS No. 2196078-86-9

N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide

Cat. No. B2906193
CAS RN: 2196078-86-9
M. Wt: 272.348
InChI Key: KQABHSPMRCQCOC-UHFFFAOYSA-N
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Description

N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide is a chemical compound with the molecular formula C16H20N2O2. It has been used in the design and synthesis of anti-tubercular agents .


Synthesis Analysis

The synthesis of N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide and its derivatives involves a series of chemical reactions . The process starts with the design of the compound, followed by its synthesis. The synthesized compounds are then purified and their structures are confirmed using various spectroscopic methods .


Molecular Structure Analysis

The molecular structure of N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide is determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide detailed information about the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide and its derivatives are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the desired compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide are determined by its molecular structure. The compound has a molecular weight of 272.348.

Future Directions

The future directions for the research on N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide and its derivatives could involve further development and testing of these compounds. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-[(1-prop-2-enoylpiperidin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-15(19)18-10-6-7-13(12-18)11-17-16(20)14-8-4-3-5-9-14/h2-5,8-9,13H,1,6-7,10-12H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQABHSPMRCQCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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